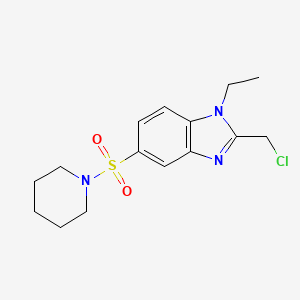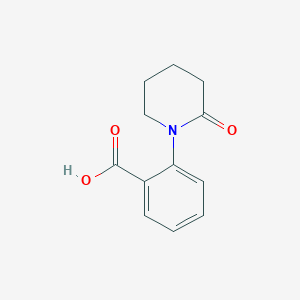
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate
Vue d'ensemble
Description
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is a chemical compound that has been widely studied in the field of medicinal chemistry. It is a member of the benzimidazole family of compounds, which are known for their diverse biological activities. This compound has been found to exhibit a range of interesting properties, including antibacterial, antifungal, and antitumor activity. In
Mécanisme D'action
The mechanism of action of methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate is not fully understood. However, studies have suggested that it may act by inhibiting the activity of enzymes involved in bacterial and fungal cell wall synthesis. It may also interfere with DNA replication and protein synthesis in cancer cells, leading to cell death.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of bacterial and fungal cells, as well as cancer cells. In addition, it has been found to induce apoptosis, or programmed cell death, in cancer cells. This compound has also been shown to have anti-inflammatory properties, which may make it useful for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate in lab experiments is its potent antibacterial, antifungal, and antitumor activity. This makes it a useful tool for studying the mechanisms of bacterial and fungal cell wall synthesis, as well as cancer cell growth and apoptosis. However, one limitation of using this compound is its potential toxicity. Careful handling and appropriate safety measures must be taken to ensure the safety of researchers working with this compound.
Orientations Futures
There are several future directions for research on methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate. One area of interest is the development of new derivatives with improved activity and reduced toxicity. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of bacterial and fungal infections, as well as cancer. Additionally, research could be focused on understanding the mechanism of action of this compound in more detail, which could lead to the development of new drugs with similar activity.
Applications De Recherche Scientifique
Methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate has been the subject of extensive scientific research due to its potential as a therapeutic agent. Studies have shown that this compound exhibits potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. It has also been found to possess antifungal activity against Candida albicans and Aspergillus niger. In addition, this compound has been shown to exhibit antitumor activity against a range of cancer cell lines, including breast cancer, lung cancer, and colon cancer.
Propriétés
IUPAC Name |
methyl N-(6-bromo-1H-benzimidazol-2-yl)carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-15-9(14)13-8-11-6-3-2-5(10)4-7(6)12-8/h2-4H,1H3,(H2,11,12,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOUFUJTHZGQMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90302868 | |
| Record name | NSC154754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
78695-17-7 | |
| Record name | NSC154754 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=154754 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC154754 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90302868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

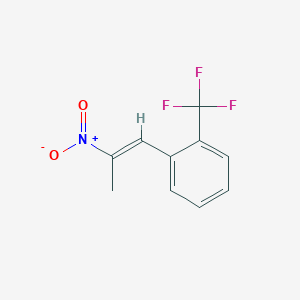
![2-{[4-(Tert-butylsulfamoyl)phenyl]formamido}acetic acid](/img/structure/B3386978.png)
![(1R)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B3386979.png)
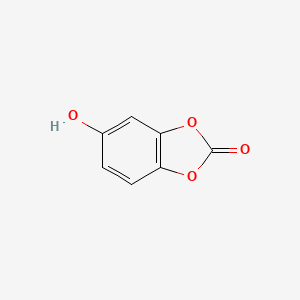

![5-[(2-Methoxyethyl)sulfamoyl]-2-methylbenzoic acid](/img/structure/B3387001.png)
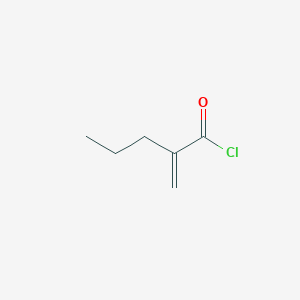
![1-[(Thiophen-2-yl)methyl]cyclohexane-1-carboxylic acid](/img/structure/B3387011.png)

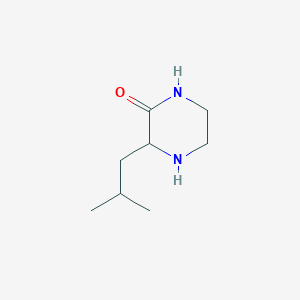
![N-(adamantan-1-yl)-2-chloro-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B3387035.png)
